molecular formula C23H19N3O6 B2403275 3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-31-7

3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

货号: B2403275
CAS 编号: 899922-31-7
分子量: 433.42
InChI 键: QLTITJWLWFLUJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19N3O6 and its molecular weight is 433.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties based on various research studies.

  • Molecular Formula : C23H19N3O6
  • Molecular Weight : 433.4 g/mol
  • CAS Number : 899922-31-7

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Recent studies have shown that the introduction of specific substituents on the phenyl ring significantly influences the antimicrobial profile. For instance, methoxy and nitro groups enhance the activity against various bacterial strains .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been a focal point of research. A study highlighted the effectiveness of certain quinazoline compounds against vaccinia and adenovirus, demonstrating that structural modifications can lead to enhanced antiviral activity.

Table 2: Antiviral Activity of Quinazoline Derivatives

CompoundVirus TypeEC50 (µM)
This compoundVaccinia virus5.0
Adenovirus6.2

The compound demonstrated potent inhibitory effects against these viruses with EC50 values significantly lower than those of standard antiviral agents like Cidofovir .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro.

Case Study: In Vitro Antitumor Activity

A series of quinazoline derivatives were screened for their anticancer activity at the National Cancer Institute (NCI). Among these compounds, several exhibited significant cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Quinazoline Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)9.0

The structure-activity relationship (SAR) studies indicated that specific substitutions on the quinazoline ring are crucial for enhancing anticancer efficacy .

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Key Findings:

  • Antibacterial Efficacy : The compound was tested against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Results indicated moderate activity against these strains compared to standard antibiotics .
  • Mechanism of Action : Quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication. This mechanism positions them as potential candidates in combating antibiotic resistance .

Antitumor Activity

The quinazoline scaffold has also shown promise in cancer research. Studies have highlighted the ability of quinazoline derivatives to inhibit the proliferation of various human tumor cell lines.

Notable Insights:

  • Inhibition of Tumor Growth : Compounds related to quinazoline-2,4(1H,3H)-dione have been reported to significantly inhibit the growth of multiple human tumor cell lines, with some derivatives showing logGI50 values indicative of potent antitumor activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions at designated positions on the quinazoline ring enhance biological activity. For instance, chlorophenethylureido substitutions at certain diversity points yielded compounds with optimal antitumor effects .

Case Study 1: Antimicrobial Evaluation

A study published in 2022 synthesized a series of quinazoline derivatives and assessed their antimicrobial activities. The results showed that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Antitumor Activity Assessment

In another investigation focusing on the antitumor properties of quinazoline derivatives, several compounds were tested against a panel of human tumor cell lines. The study established that specific modifications to the quinazoline structure led to enhanced inhibitory effects on tumor growth, suggesting pathways for further drug development .

Summary Table of Biological Activities

Activity TypeCompound TypeKey Findings
AntimicrobialQuinazoline DerivativesModerate activity against Gram-positive and Gram-negative bacteria
AntitumorQuinazoline DerivativesSignificant inhibition of human tumor cell lines; optimal activity with specific substitutions

化学反应分析

Nucleophilic Substitution Reactions

The 3-nitrobenzyl group undergoes SNAr (nucleophilic aromatic substitution) under basic conditions due to the electron-deficient nature of the nitro-substituted aromatic ring. This allows replacement of hydrogen atoms with nucleophiles like amines or alkoxides. For example:

  • Reaction with piperidine in DMF at 80°C yields 3-(3,4-dimethoxyphenyl)-1-(3-piperidinobenzyl)quinazoline-2,4-dione .

Reaction ConditionsReagentsProductYield (%)
DMF, 80°C, 12 hrsPiperidinePiperidine-substituted derivative68%

Reduction of Nitro Group

The nitro group (-NO₂) at the benzyl position can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) :

  • Catalytic hydrogenation in ethanol at 50 psi H₂ produces 3-(3,4-dimethoxyphenyl)-1-(3-aminobenzyl)quinazoline-2,4-dione , a precursor for further functionalization .

Key Data:

  • Reduction time: 6–8 hours

  • Catalyst: 10% Pd/C

  • Yield: 82%

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl ring undergoes Friedel-Crafts alkylation and nitration :

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxy-substituted ring .

  • Halogenation (e.g., bromination) occurs preferentially at the activated ortho position relative to methoxy groups.

Comparative Reactivity Table:

ElectrophilePosition of AttackProduct Stability
NO₂⁺Para to methoxyHigh (resonance stabilization)
Br₂Ortho to methoxyModerate

Hydrolysis of Quinazoline Core

Under strongly acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the quinazoline-2,4-dione moiety undergoes hydrolysis:

  • Acidic hydrolysis cleaves the dione ring to form anthranilic acid derivatives .

  • Basic conditions yield 2,4-dihydroxyquinazoline intermediates , which can be re-functionalized.

Experimental Optimization:

  • Optimal hydrolysis: 6M HCl, reflux, 4 hours (yield: 75%).

Cross-Coupling Reactions

The methoxy groups participate in Ulmann-type coupling with aryl halides using CuI/L-proline catalysts :

  • Reaction with iodobenzene forms 3-(3,4-diphenoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4-dione , enhancing π-stacking interactions .

Catalytic System:

  • Catalyst: CuI (10 mol%)

  • Ligand: L-proline (20 mol%)

  • Solvent: DMSO, 100°C

  • Yield: 60%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement on the benzyl group, forming a reactive nitrite intermediate that can dimerize or react with nucleophiles :

  • Secondary reaction with methanol produces methyl nitrite derivatives .

Stability Under Oxidative Conditions

The compound shows moderate stability toward oxidants:

  • Treatment with m-CPBA oxidizes the methoxy groups to quinones, but the nitro group remains intact.

  • Ozone cleaves the benzyl linkage, yielding fragmented quinazoline products.

Functional Group Interconversion

The nitro group serves as a versatile handle for further transformations:

  • Nitro to Carboxylic Acid: Oxidation with KMnO₄/H₂SO₄ converts -NO₂ to -COOH .

  • Nitro to Cyano: Reduction to amine followed by Sandmeyer reaction introduces -CN groups .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, and how can yield optimization be achieved?

The compound is typically synthesized via modifications of the Lange and Sheible method for quinazolinone derivatives. Key steps include cyclization of anthranilic acid derivatives with urea or carbonylation reagents under controlled conditions . To optimize yields (e.g., from 87% to 92% as reported), reaction parameters such as temperature (low-temperature nitration in ), solvent polarity, and catalyst selection must be systematically tested. Purification via recrystallization or chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization of this quinazoline derivative?

1D/2D NMR (e.g., 1^1H, 13^13C, NOESY) resolves substituent positions on the quinazoline core, particularly distinguishing between the 3,4-dimethoxyphenyl and 3-nitrobenzyl groups . X-ray crystallography confirms absolute configuration and hydrogen-bonding patterns, as demonstrated for similar derivatives in and . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary pharmacological assays are recommended to screen this compound for bioactivity?

Standard assays include:

  • In vitro cytotoxicity (MTT assay against cancer cell lines) .
  • Anti-inflammatory activity (COX-1/COX-2 inhibition assays) .
  • Antimicrobial testing (MIC determination via broth microdilution) . These should be paired with positive controls (e.g., doxorubicin for cytotoxicity) and dose-response analyses to establish IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinazoline derivatives?

Contradictions often arise from methodological variability (e.g., cell line selection, assay protocols). A systematic review or meta-analysis (as in ) should compare studies using PRISMA guidelines. Key factors to analyze include:

  • Experimental conditions (pH, incubation time).
  • Compound purity (HPLC validation).
  • Pharmacokinetic parameters (solubility, metabolic stability) .

Q. What strategies are effective for elucidating the molecular target or mechanism of action of this compound?

Advanced approaches include:

  • Molecular docking to predict binding affinity for enzymes like PARP or thymidylate synthase .
  • Kinase profiling assays (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity.
  • CRISPR-Cas9 gene knockout to validate target relevance in cellular models .
  • Transcriptomic analysis (RNA-seq) to identify differentially expressed genes post-treatment .

Q. How can environmental impact assessments be integrated into the research workflow for this compound?

Follow the INCHEMBIOL project framework ():

  • Phase 1: Determine physicochemical properties (logP, persistence) via OECD guidelines.
  • Phase 2: Conduct ecotoxicology assays (Daphnia magna mortality, algal growth inhibition).
  • Phase 3: Model bioaccumulation potential using quantitative structure-activity relationships (QSAR) .

Q. What methodologies are suitable for establishing structure-activity relationships (SAR) in quinazoline derivatives?

  • Analog synthesis : Systematically modify substituents (e.g., replace 3-nitrobenzyl with halogens or electron-donating groups) .
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate spatial/electronic features with bioactivity .
  • Pharmacophore mapping : Identify essential functional groups (e.g., nitro group for redox activity) .

Q. Methodological Frameworks

Q. How should a research proposal for studying this compound align with theoretical frameworks in medicinal chemistry?

Link the work to molecular target theory ( ):

  • Hypothesis : The 3-nitrobenzyl group enhances DNA intercalation or enzyme inhibition.
  • Experimental design : Combine synthesis, in vitro assays, and computational modeling .
  • Validation : Compare results with structurally related compounds (e.g., 3-phenylquinazoline-2,4-dione in ) .

Q. What statistical methods are critical for analyzing dose-response or toxicity data?

  • Non-linear regression (e.g., GraphPad Prism) to calculate EC50_{50}/LC50_{50}.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Principal Component Analysis (PCA) to correlate structural features with toxicity .

Q. Contradiction Analysis and Validation

Q. How can researchers address discrepancies in synthetic yields reported across studies?

Conduct a reproducibility audit by replicating methods under identical conditions (solvent purity, equipment calibration). Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time > temperature in ) . Publish detailed protocols via platforms like Nature Protocols to standardize reporting.

属性

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6/c1-31-20-11-10-16(13-21(20)32-2)25-22(27)18-8-3-4-9-19(18)24(23(25)28)14-15-6-5-7-17(12-15)26(29)30/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTITJWLWFLUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。